
2-Methoxy-6-(trifluoromethyl)pyridine
Overview
Description
2-Methoxy-6-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H6F3NO and a molecular weight of 177.13 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with methanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a carbonyl compound, while reduction of the pyridine ring results in piperidine derivatives .
Scientific Research Applications
Agrochemical Applications
Pesticide Development
2-Methoxy-6-(trifluoromethyl)pyridine serves as an essential intermediate in the synthesis of various pesticides and herbicides. Its incorporation into agrochemical formulations significantly improves their effectiveness against pests and weeds. Notably, the trifluoromethyl group contributes to enhanced lipophilicity and biological efficacy, allowing for better pest control compared to traditional compounds .
Herbicide Selectivity
The compound has been shown to enhance the selectivity of herbicides like pyroxsulam, which is used to protect wheat crops while effectively controlling weeds. This selectivity minimizes crop damage during weed management practices, thereby improving agricultural yields .
Environmental Fate Studies
Research indicates that this compound is also a transformation product in pesticide degradation studies. Its persistence in the environment necessitates monitoring through advanced analytical techniques such as chromatography and mass spectrometry, which help assess its ecological impact .
Pharmaceutical Applications
Enzyme Inhibition Research
In biochemistry, this compound is being explored for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes involved in disease pathways, indicating possible therapeutic applications .
Drug Development
Compounds containing the trifluoromethylpyridine moiety are increasingly being integrated into pharmaceutical formulations. Several candidates are currently undergoing clinical trials, highlighting the compound's relevance in developing new medications .
Organic Chemistry
Synthetic Building Block
As a fluorinated building block, this compound plays a crucial role in constructing complex organic molecules. It is utilized in various synthetic pathways, including nucleophilic aromatic substitution and cross-coupling reactions, which are essential for introducing fluorinated segments into target molecules .
Nanotechnology
Functionalization of Nanoparticles
The compound is employed to modify the surface properties of nanoparticles, enhancing their interaction with biological systems for targeted applications such as drug delivery and imaging. This functionalization improves the targeting capabilities of nanoparticles in biomedical applications .
Case Studies
- Agrochemical Efficacy : A study demonstrated that formulations containing this compound exhibited superior insecticidal activity against common agricultural pests compared to non-fluorinated counterparts. The enhanced efficacy was attributed to the unique physicochemical properties imparted by the trifluoromethyl group .
- Pharmaceutical Trials : In a clinical trial involving enzyme inhibitors derived from trifluoromethylpyridines, compounds including this compound showed promising results in reducing enzyme activity linked to certain diseases, warranting further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)pyridine
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 2-Methoxy-3-(trifluoromethyl)pyridine
Uniqueness
2-Methoxy-6-(trifluoromethyl)pyridine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
2-Methoxy-6-(trifluoromethyl)pyridine is a synthetic organic compound with significant biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a pyridine ring substituted with a methoxy group and a trifluoromethyl group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and alters its reactivity, making it valuable in various applications.
The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins within biological systems. The trifluoromethyl group can enhance binding affinity to specific targets, thereby modulating metabolic pathways and influencing cellular functions such as gene expression and energy production.
Key Mechanisms:
- Enzyme Interaction : The compound acts as an inhibitor or activator of various enzymes, which can alter metabolic pathways.
- Receptor Binding : The methoxy group allows for hydrogen bonding, influencing the compound's specificity in receptor interactions.
Biological Activities
Research has shown that this compound exhibits a range of biological activities, including:
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, including glioblastoma. The potency of these compounds can vary significantly based on their structural modifications. For instance, changing the position of substituents on the pyridine ring can switch the mechanism from inducing methuosis (a form of cell death) to disrupting microtubule dynamics .
- Agrochemical Applications : The compound shows insecticidal and fungicidal properties, making it suitable for agricultural use. Its efficacy against pests is enhanced compared to traditional compounds due to the trifluoromethyl substitution.
Case Studies
- Cytotoxicity in Cancer Cells :
-
Agrochemical Efficacy :
- Comparative studies showed that derivatives of this compound possess enhanced biological efficacy against pests, demonstrating lower toxicity towards non-target species while maintaining high effectiveness against target organisms.
Data Tables
Q & A
Q. Basic: What are the common synthetic routes for 2-Methoxy-6-(trifluoromethyl)pyridine?
Methodological Answer:
The synthesis typically involves multi-step strategies, such as:
- Halogenation-Fluorination Pathways : Reacting 2-chloro-6-(trifluoromethyl)pyridine with fluorinating agents (e.g., KF/DMSO) to introduce methoxy groups via nucleophilic substitution .
- Cross-Coupling Reactions : Utilizing Negishi or Suzuki-Miyaura couplings to functionalize the pyridine ring. For example, triflate intermediates (e.g., 6-methyl-2-pyridyl triflate) can be coupled with organometallic reagents to install substituents .
- Three-Step Approaches : As demonstrated for related trifluoromethylpyridines, steps may include cyclization, trifluoromethylation (e.g., using CuCF3), and subsequent functionalization .
Key Considerations : Solvent choice (e.g., THF for coupling reactions), catalyst selection (Ni or Pd-based), and reaction monitoring via TLC/HPLC are critical for yield optimization .
Q. Basic: How is the purity and structure of this compound characterized?
Methodological Answer:
- Chromatography : HPLC (≥98% purity) and GC-MS are used to assess purity and detect byproducts .
- Spectroscopy :
- NMR : H/C NMR confirms substituent positions (e.g., methoxy at C2, CF3 at C6) via chemical shifts and coupling patterns .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNO, MW 177.12) .
- Elemental Analysis : Quantifies C, H, N, and F content to verify stoichiometry .
Note : Independent validation is essential, as commercial suppliers may not provide analytical data .
Q. Advanced: How do electronic effects of substituents influence the reactivity of this compound?
Methodological Answer:
The methoxy group (electron-donating) and trifluoromethyl group (electron-withdrawing) create distinct electronic environments:
- Regioselectivity in Electrophilic Substitution : The methoxy group directs electrophiles to the para position (C4), while the CF3 group deactivates the ring, slowing reactions like nitration or halogenation .
- Cross-Coupling Reactivity : The electron-deficient C4 position facilitates oxidative addition in Pd-catalyzed couplings, enabling selective functionalization (e.g., arylations) .
- Acid-Base Behavior : The methoxy group increases basicity at the pyridine nitrogen, affecting protonation states in biological assays .
Experimental Design : DFT calculations or Hammett σ constants can predict substituent effects, validated by kinetic studies .
Q. Advanced: What strategies enable regioselective functionalization of the pyridine ring in this compound?
Methodological Answer:
- Directed Ortho-Metalation : Use of directing groups (e.g., methoxy) to install substituents at C3 or C4 via lithiation .
- C-H Activation : Pd-catalyzed C-H functionalization at electron-rich positions (e.g., C4) using ligands like phosphinitooxazoline .
- Protecting Groups : Temporary protection of the methoxy group (e.g., silylation) to prevent undesired side reactions during trifluoromethylation .
Case Study : In related compounds, Negishi coupling of triflate intermediates with organozinc reagents achieved >90% regioselectivity at C4 .
Q. Data Contradiction: How to resolve conflicting reactivity data in trifluoromethylpyridine derivatives?
Methodological Answer:
- Identify Variables : Compare reaction conditions (e.g., solvent polarity, temperature) that may alter pathways. For example, DMSO vs. DMF in fluorination reactions can lead to divergent byproducts .
- Byproduct Analysis : Use LC-MS or F NMR to detect intermediates (e.g., dehalogenated products or isomerized species) .
- Mechanistic Probes : Isotopic labeling (e.g., H at C6) or kinetic isotope effects (KIE) can elucidate whether contradictions arise from electronic vs. steric factors .
Example : Conflicting yields in CuCF3-mediated trifluoromethylation may stem from trace moisture or ligand decomposition, requiring strict anhydrous conditions .
Q. Biological Applications: How is this compound used in enzyme inhibition studies?
Methodological Answer:
- Target Identification : The pyridine core mimics nicotinamide/ATP-binding motifs, making it a scaffold for kinase or protease inhibitors .
- Structure-Activity Relationship (SAR) : Modifying the methoxy/CF3 groups alters binding affinity. For example:
Data Interpretation : Contradictions in IC values across studies may arise from assay conditions (e.g., pH, co-solvents) or protein isoforms .
Properties
IUPAC Name |
2-methoxy-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-4-2-3-5(11-6)7(8,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEYJZVICNLLDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675079 | |
Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34486-18-5 | |
Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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